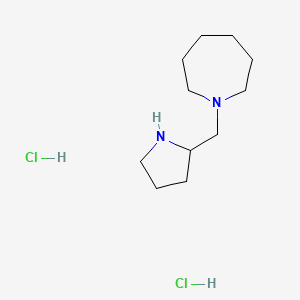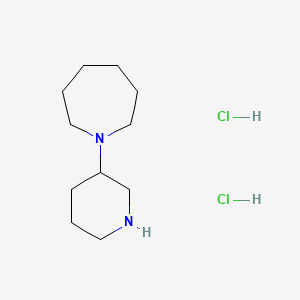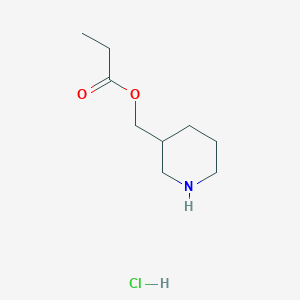
3-Piperidinylmethyl propanoate hydrochloride
Vue d'ensemble
Description
3-Piperidinylmethyl propanoate hydrochloride, also known as methyl 3-(3-piperidinyl)propanoate hydrochloride, is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3-Piperidinylmethyl propanoate hydrochloride is 1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H . This indicates the presence of a piperidinyl group attached to a methyl propanoate group, with a hydrochloride moiety.Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
3-Piperidinylmethyl propanoate hydrochloride: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals . The compound can undergo reactions like hydrogenation, cyclization, and amination to produce substituted piperidines, spiropiperidines, and piperidinones, which are essential for drug construction.
Pharmacological Research
In pharmacology, 3-Piperidinylmethyl propanoate hydrochloride is used to develop potential drugs containing the piperidine moiety. Piperidine structures are present in over twenty classes of pharmaceuticals, including alkaloids . The compound’s derivatives are explored for their biological activity and therapeutic potential in treating various diseases.
Biological Activity Studies
The biological activity of piperidine derivatives synthesized from 3-Piperidinylmethyl propanoate hydrochloride is a significant area of study. Researchers evaluate these compounds for their potential as bioactive molecules in drug discovery. This includes assessing their interaction with biological targets and their pharmacokinetics and pharmacodynamics properties .
Discovery of Natural Piperidine Alkaloids
3-Piperidinylmethyl propanoate hydrochloride: serves as a synthetic precursor in the discovery and study of natural piperidine alkaloids. These natural compounds have various pharmacological effects and are a source of inspiration for the development of new medications .
Development of Fast and Cost-Effective Synthesis Methods
The compound is also instrumental in the development of fast and cost-effective methods for the synthesis of substituted piperidines. This is crucial for the pharmaceutical industry, which requires efficient and scalable processes for the production of active pharmaceutical ingredients .
Chemical Physics and Physical Chemistry Research
In the fields of chemical physics and physical chemistry, 3-Piperidinylmethyl propanoate hydrochloride is used to study intra- and intermolecular reactions. Understanding these reactions is essential for designing drugs and predicting their behavior in various environments .
Safety And Hazards
Orientations Futures
Piperidine derivatives, such as 3-Piperidinylmethyl propanoate hydrochloride, are of significant interest due to their diverse biological activities and potential therapeutic applications . Future research could focus on exploring these properties further and developing new synthetic methods and applications for this compound.
Propriétés
IUPAC Name |
piperidin-3-ylmethyl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-9(11)12-7-8-4-3-5-10-6-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZSNSQAXFXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)
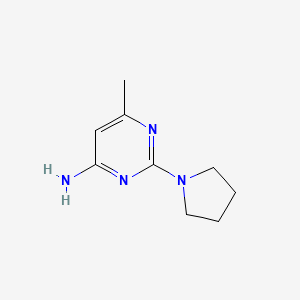
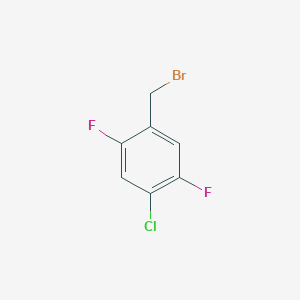
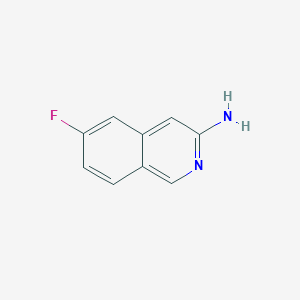
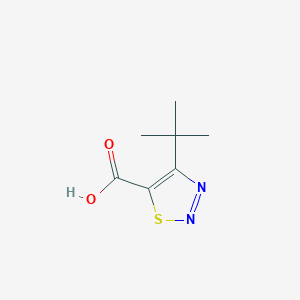
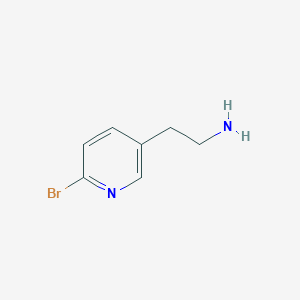
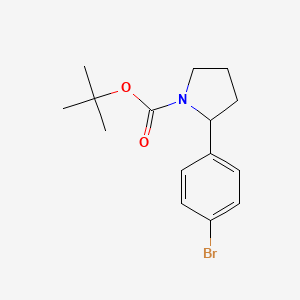
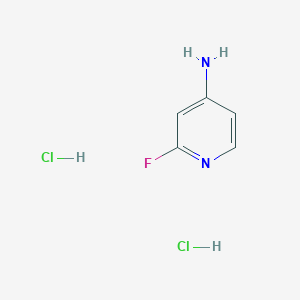
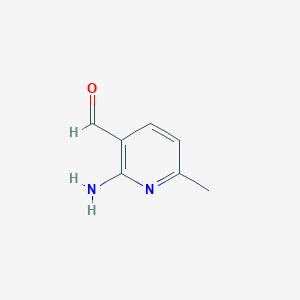
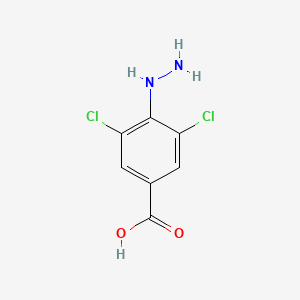

![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
